(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide
Description
This compound is a brominated benzothiazole-acrylamide hybrid featuring a 5-nitrothiophene substituent. The benzothiazole core is substituted with a bromine atom at position 6 and a methyl group at position 3, while the acrylamide moiety is conjugated to a nitro-functionalized thiophene ring. Its synthesis likely involves condensation reactions between substituted benzothiazoles and acryloyl derivatives, similar to methods described for related compounds .
Properties
IUPAC Name |
(E)-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S2/c1-18-11-5-2-9(16)8-12(11)24-15(18)17-13(20)6-3-10-4-7-14(23-10)19(21)22/h2-8H,1H3/b6-3+,17-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXRQFXCQJERBG-XPNVMQPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the bromine and methyl groups. The nitrothiophene moiety is then attached through a series of coupling reactions. The final step involves the formation of the acrylamide linkage under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in suitable solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzothiazole ring, substituents, and acrylamide-linked moieties. Key comparisons are outlined below:
Table 1: Structural Comparison
Key Structural and Functional Insights
Bromine vs. Chlorine Substituents: The bromine atom at position 6 (target compound) enhances electron-withdrawing effects compared to the chlorine atom in the 6-chloro analog . Substitution at position 3 (methyl in the target vs. 2-methoxyethyl in the chloro analog) affects steric bulk and solubility. The methyl group likely reduces polarity compared to the methoxyethyl chain .
Nitro-Thiophene vs. Nitro-Phenyl/Benzodioxol Groups: The 5-nitrothiophene in the target compound introduces a planar, electron-deficient heterocycle, which may enhance interactions with aromatic residues in enzyme active sites. The benzodioxol group in provides electron-rich aromaticity, which could favor π-π stacking interactions absent in the nitro-thiophene system .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous acrylamides, such as condensation of preformed benzothiazoles with activated acryloyl chlorides. and describe similar bromination and cyclization steps for related heterocycles .
Research Findings and Implications
- Synthetic Feasibility : Bromine substitution at position 6 (as in the target) is synthetically accessible via electrophilic aromatic substitution, as shown in for bromo-thiadiazoles .
- Crystallography and Stability : highlights the role of hydrogen bonding in stabilizing similar triazole-thiones, implying that the target compound’ nitro and acrylamide groups may contribute to stable crystal packing or protein interactions .
Biological Activity
The compound (2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is an acrylamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.29 g/mol. The structure features several functional groups, including a thiazole ring and a nitrothiophene moiety , which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.29 g/mol |
| Structural Features | Thiazole, Nitrothiophene |
The exact mechanism of action for this specific compound remains underexplored in the literature. However, compounds with similar structural frameworks often exhibit interactions with various biological targets, such as enzymes and receptors. The thiazole and acrylamide functionalities may allow for:
- Enzyme Inhibition : Compounds like this can inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that thiazole derivatives possess anticancer properties. For instance, compounds with similar thiazole structures have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that thiazole-based compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of oxidative stress leading to cell death.
Antimicrobial Properties
Acrylamide derivatives have also been noted for their antimicrobial activity. The presence of the nitro group is particularly significant as nitro-containing compounds often exhibit broad-spectrum antimicrobial effects.
- Case Study : Research published in Pharmaceutical Biology highlighted that similar compounds showed promising results against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be effective in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:
- Substituents on the Thiazole Ring : Variations in substituents can enhance or reduce activity.
- Positioning of Nitro Group : The position and electronic properties of the nitro group can significantly affect antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
